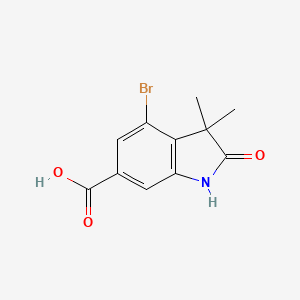

![molecular formula C63H54O15Pd2 B6292802 Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97% CAS No. 1196118-15-6](/img/structure/B6292802.png)

Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/3C21H18O5.2Pd/c31-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23;;/h33-14H,1-2H3;;/b3*9-3+,10-4+;;; . This indicates the presence of 3 units of C21H18O5 and 2 units of Palladium (Pd) in the molecule.Physical And Chemical Properties Analysis

The compound has a high molecular weight of 1263.95g/mol . It has a high complexity of 499 and a topological polar surface area of 209A^2 . It also has a high heavy atom count of 80 .Wissenschaftliche Forschungsanwendungen

Catalyst in Chemical Reactions

This compound acts as a catalyst for several reactions . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .

Suzuki Cross-Coupling

The compound is used as a catalyst in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds.

Heck Coupling

It is also used in Heck coupling reactions . The Heck reaction is a chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.

Arylation

The compound is used in arylation reactions . Arylation is the process or result of adding an aryl group to a substrate.

Buchwald-Hartwig Amination

It is used in Buchwald-Hartwig amination reactions . This reaction is a chemical reaction that involves the coupling of an aryl halide and an amine to give an aniline.

Fluorination

The compound is used in fluorination reactions . Fluorination is the process of introducing fluorine into a compound.

Synthesis of Azepane

Tris(dibenzylideneacetone)dipalladium(0) participates in the synthesis of azepane . Azepane is a seven-membered heterocyclic compound with nitrogen as the heteroatom.

Wirkmechanismus

Target of Action

It is known that palladium-based compounds often target various biochemical reactions as catalysts .

Mode of Action

This compound acts as a catalyst for several reactions . It facilitates oxidative addition reactions, which are fundamental steps in many palladium-catalyzed transformations . The compound’s interaction with its targets involves the formation of a complex that can undergo various transformations, leading to changes in the structure and properties of the target molecules .

Biochemical Pathways

It is known to catalyze several reactions, including suzuki cross-coupling, heck coupling, arylation, buchwald-hartwig amination, and fluorination . These reactions are involved in various biochemical pathways, leading to the synthesis of a wide range of organic compounds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes. As a catalyst, it facilitates the transformation of target molecules, leading to the synthesis of various organic compounds . These compounds could have a wide range of effects at the molecular and cellular levels, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH, temperature, and the presence of other substances that can interact with the compound or the reactions it catalyzes. For instance, the efficiency of palladium-catalyzed reactions can be affected by the concentration of the palladium catalyst, the presence of ligands, and the reaction conditions .

Eigenschaften

IUPAC Name |

[4-[5-(4-acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C21H18O5.2Pd/c3*1-15(22)25-20-11-5-17(6-12-20)3-9-19(24)10-4-18-7-13-21(14-8-18)26-16(2)23;;/h3*3-14H,1-2H3;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZRMDLJKASIRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.CC(=O)OC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC(=O)C.[Pd].[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H54O15Pd2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1263.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-[5-(4-Acetyloxyphenyl)-3-oxopenta-1,4-dienyl]phenyl] acetate;palladium | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

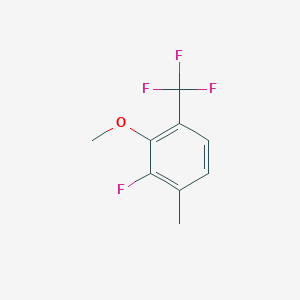

![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)

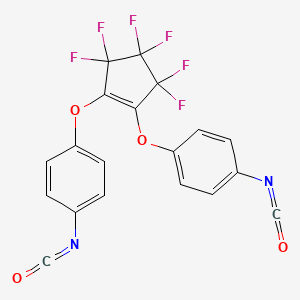

![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)

![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)

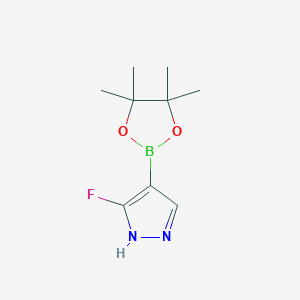

![(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,4,6-trimethylphenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate](/img/structure/B6292792.png)